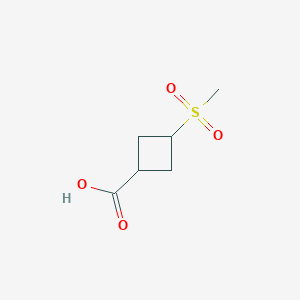

(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The IUPAC name for this compound is (1r,3r)-3-(methylsulfonyl)cyclobutane-1-carboxylic acid . The Inchi Code for the compound is 1S/C6H10O4S/c1-11(9,10)5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5- .Physical And Chemical Properties Analysis

The molecular formula of “(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid” is C6H10O4S. It has a molecular weight of 178.2.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Synthesis of Benzothiazoles and Benzoxazoles

Methanesulfonic acid, a related compound, is utilized in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids, offering simplicity, ease of handling, and good yields (Sharghi & Asemani, 2009). Similarly, it acts as an efficient catalyst for synthesizing 2-substituted benzoxazoles directly from carboxylic acids, demonstrating wide applicability and compatibility with various substituents (Kumar, Rudrawar, & Chakraborti, 2008).

Direct Dehydrogenative Alkylation

A manganese dioxide-methanesulfonic acid oxidation system promotes direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation, highlighting the method's efficiency and environmental friendliness (Liu et al., 2013).

Environmental and Analytical Chemistry

Methanesulfonic Acid in Environmental Cycling

Methanesulfonic acid plays a crucial role in the biogeochemical cycling of sulfur, formed from the oxidation of atmospheric dimethyl sulfide and used by various aerobic bacteria as a sulfur source. Its stability and role in environmental acidification are significant for understanding sulfur cycling (Kelly & Murrell, 1999).

Analytical Determination in Snow and Ice

The determination of light carboxylic acids, including methanesulfonic acid, in snow and ice from mountain glaciers is essential for studying acidic precipitation and its effects on the environment. An ion chromatography method developed for this purpose highlights the importance of these compounds in understanding biogeochemical cycles (Lee, Qin, Zhou, & Jiang, 2002).

Green Chemistry Applications

"Greener" Friedel-Crafts Acylations

Methanesulfonic anhydride is used to promote the Friedel-Crafts acylation reaction, offering a method that produces minimal waste and avoids metallic or halogenated components, underscoring the move towards more sustainable chemical synthesis processes (Wilkinson, 2011).

Esterification Catalyzed by Fluoride Ions

Ionic liquids based on 1,3-dialkylimidazolinium methanesulfonate catalyze the esterification of carboxylic acids with alkyl halides, demonstrating a mild, green, and wide-applicable method for acid protection via ester formation (Brinchi, Germani, & Savelli, 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-methylsulfonylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S/c1-11(9,10)5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHERVKOZBRHYAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2602126.png)

![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B2602130.png)

![4-[(Z)-indol-3-ylidenemethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2602134.png)

![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2602136.png)

![3-chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2602137.png)

![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/no-structure.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2602140.png)